Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the piperidine ring. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the amino group of the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the piperidine ring is esterified using methanol and a suitable catalyst, such as sulfuric acid or a more mild reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Deprotection Reactions: The free amine form of the piperidine derivative.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate depends on its specific application. Generally, the compound acts as a protected intermediate that can be selectively deprotected to reveal reactive functional groups. These functional groups can then interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminopiperidine-2-carboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate: Different substitution pattern on the piperidine ring.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBZVLCSGIQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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